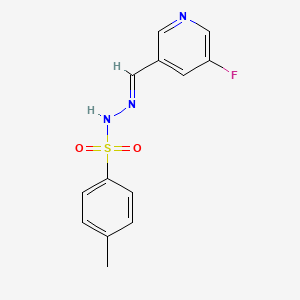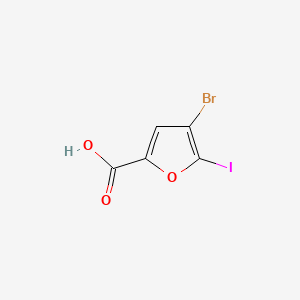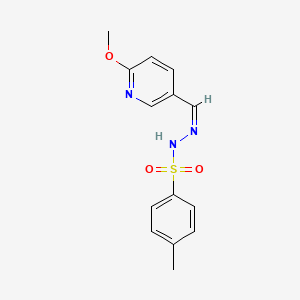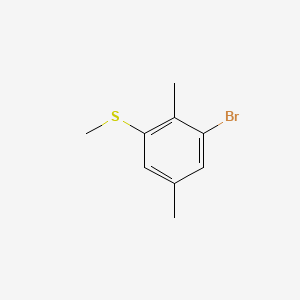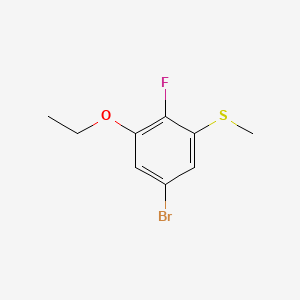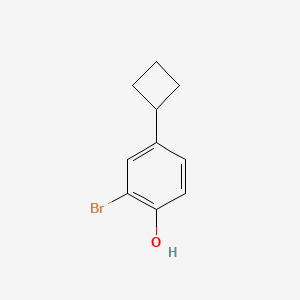
2-(6-Chloro-2-fluoro-3-iodophenyl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(6-Chloro-2-fluoro-3-iodophenyl)propan-2-ol” is a chemical compound with the molecular formula C9H9ClFIO. It has a molecular weight of 314.52 .
Molecular Structure Analysis
The molecular structure of “this compound” is determined by its molecular formula, C9H9ClFIO. This compound contains nine carbon atoms, nine hydrogen atoms, one chlorine atom, one fluorine atom, one iodine atom, and one oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight (314.52) and molecular formula (C9H9ClFIO) . Unfortunately, specific details such as melting point, boiling point, and density were not found in the available sources.Wissenschaftliche Forschungsanwendungen
2-(6-Chloro-2-fluoro-3-iodophenyl)propan-2-ol has been studied for a variety of potential applications in the scientific community. It has been used in drug discovery studies, as well as in biochemistry and physiology. This compound has been used in a variety of laboratory experiments, including those related to enzyme inhibition, protein-protein interactions, and drug metabolism.
Wirkmechanismus
The mechanism of action of 2-(6-Chloro-2-fluoro-3-iodophenyl)propan-2-ol is not yet fully understood. However, it is believed that this compound binds to certain enzymes, leading to the inhibition of certain biochemical processes. Additionally, this compound has been shown to interact with certain proteins, leading to changes in their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to inhibit certain enzymes, leading to the inhibition of certain biochemical processes. Additionally, this compound has been shown to interact with certain proteins, leading to changes in their structure and function.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-(6-Chloro-2-fluoro-3-iodophenyl)propan-2-ol in laboratory experiments offers a number of advantages. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. Additionally, this compound is relatively inexpensive, making it a cost-effective option for laboratory experiments. However, the use of this compound in laboratory experiments also has a number of limitations. For example, the mechanism of action of this compound is not yet fully understood, and it is not clear how it interacts with certain proteins. Additionally, this compound is not suitable for use in certain types of experiments, such as those involving cell culture or animal models.
Zukünftige Richtungen
The use of 2-(6-Chloro-2-fluoro-3-iodophenyl)propan-2-ol in scientific research is still in its early stages, and there are a number of potential future directions for research involving this compound. For example, further research could be conducted to better understand the mechanism of action of this compound and how it interacts with certain proteins. Additionally, further research could be conducted to investigate the potential applications of this compound in drug discovery and development, as well as in biochemistry and physiology. Finally, further research could be conducted to investigate the potential toxicity of this compound and to determine the most appropriate methods for its safe and effective use in laboratory experiments.
Synthesemethoden
The synthesis of 2-(6-Chloro-2-fluoro-3-iodophenyl)propan-2-ol is relatively straightforward, and it is typically synthesized using a three-step procedure. The first step involves the reaction of 6-chloro-2-fluorophenol with iodine in an aqueous solution of sodium hydroxide. The reaction is then quenched with an acid, followed by the addition of propionyl chloride. The product of this reaction is then purified by recrystallization.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(6-chloro-2-fluoro-3-iodophenyl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFIO/c1-9(2,13)7-5(10)3-4-6(12)8(7)11/h3-4,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZZOIKZUBMJQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=CC(=C1F)I)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFIO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.52 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

